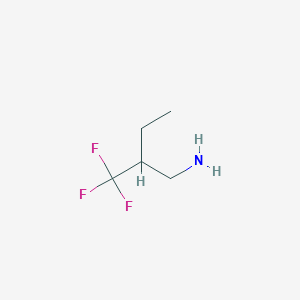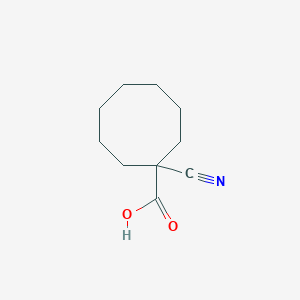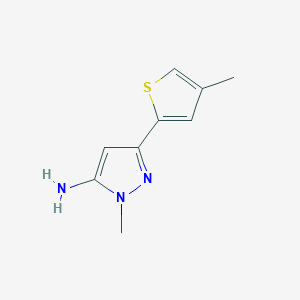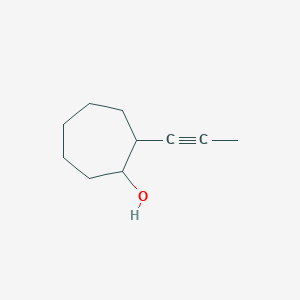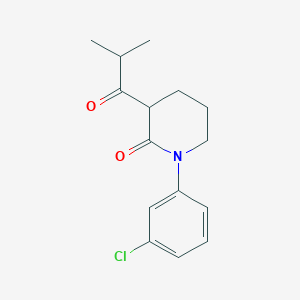
N',3-dihydroxypiperidine-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,3-dihydroxypiperidine-1-carboximidamide is a chemical compound with the molecular formula C₆H₁₃N₃O₂ It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both hydroxyl and carboximidamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’,3-dihydroxypiperidine-1-carboximidamide typically involves the reaction of piperidine derivatives with hydroxylamine and other reagents under controlled conditions. One common method involves the reaction of piperidine-1-carboximidamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of around 50-60°C for several hours, resulting in the formation of N’,3-dihydroxypiperidine-1-carboximidamide .
Industrial Production Methods
While specific industrial production methods for N’,3-dihydroxypiperidine-1-carboximidamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N’,3-dihydroxypiperidine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxyl groups in the presence of a base.
Major Products Formed
Oxidation: Formation of piperidine-1-carboximidamide derivatives with carbonyl groups.
Reduction: Formation of piperidine-1-carboximidamide derivatives with amine groups.
Substitution: Formation of various substituted piperidine-1-carboximidamide derivatives.
Wissenschaftliche Forschungsanwendungen
N’,3-dihydroxypiperidine-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: Potential use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’,3-dihydroxypiperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to inhibit enzymes such as EGFR, BRAF, and CDK2, which are involved in cell proliferation and survival . The compound binds to the active sites of these enzymes, blocking their activity and leading to the inhibition of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine-1-carboximidamide: Lacks the hydroxyl groups present in N’,3-dihydroxypiperidine-1-carboximidamide.
N-hydroxypiperidine-1-carboximidamide: Contains only one hydroxyl group compared to the two in N’,3-dihydroxypiperidine-1-carboximidamide.
3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides: Structurally different but share the carboximidamide functional group.
Uniqueness
N’,3-dihydroxypiperidine-1-carboximidamide is unique due to the presence of both hydroxyl and carboximidamide groups, which confer distinct chemical reactivity and potential biological activities. Its ability to inhibit multiple enzymes involved in cancer cell proliferation makes it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C6H13N3O2 |
|---|---|
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
N',3-dihydroxypiperidine-1-carboximidamide |
InChI |
InChI=1S/C6H13N3O2/c7-6(8-11)9-3-1-2-5(10)4-9/h5,10-11H,1-4H2,(H2,7,8) |
InChI-Schlüssel |
NJDYSSYHCKSLAL-UHFFFAOYSA-N |
Isomerische SMILES |
C1CC(CN(C1)/C(=N/O)/N)O |
Kanonische SMILES |
C1CC(CN(C1)C(=NO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate](/img/structure/B13305344.png)
![6-Methylspiro[4.5]decan-8-one](/img/structure/B13305354.png)
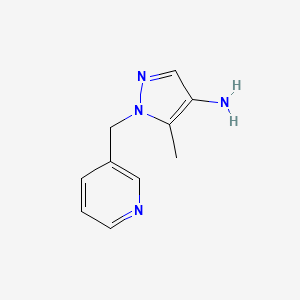
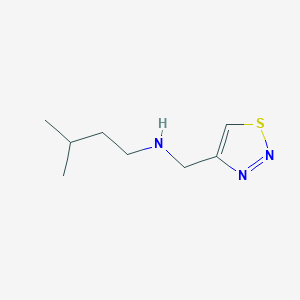
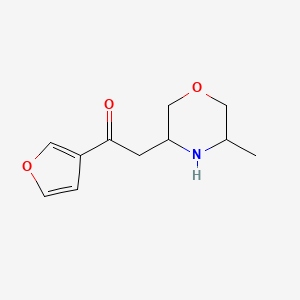
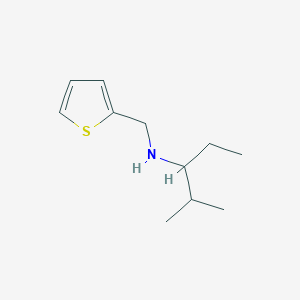
![{2-[(2-Methylbutyl)amino]phenyl}methanol](/img/structure/B13305369.png)
